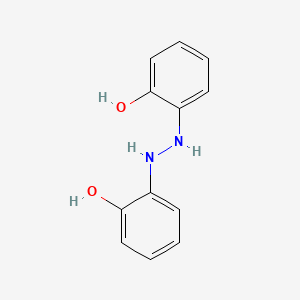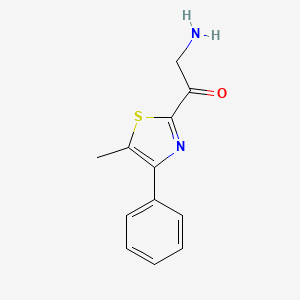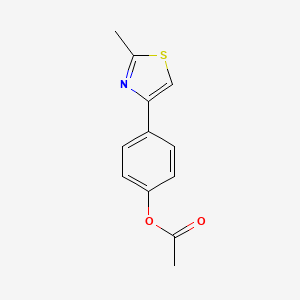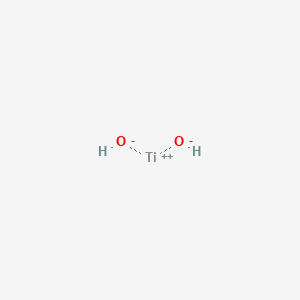
Titanium(2+);dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(2+);dihydroxide can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by the addition of a base such as ammonium hydroxide to precipitate the dihydroxide form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale hydrothermal methods. These methods involve the use of high-pressure reactors to facilitate the reaction between titanium precursors and hydroxide sources. The resulting product is then purified through filtration and drying processes to obtain the final compound in a usable form.
Chemical Reactions Analysis
Types of Reactions
Titanium(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often facilitated by exposure to air or oxidizing agents.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The hydroxide ions in the compound can be substituted with other ligands, such as chloride or sulfate ions, through reactions with corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can facilitate ligand substitution.
Major Products
Oxidation: Titanium dioxide
Reduction: Lower oxidation state titanium compounds
Substitution: Titanium chloride or titanium sulfate
Scientific Research Applications
Titanium(2+);dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomimetic mineralization processes and as a component in bioactive coatings.
Medicine: Explored for its antibacterial properties and potential use in medical implants and drug delivery systems.
Industry: Utilized in the production of high-performance materials, including coatings, pigments, and photocatalysts.
Mechanism of Action
The mechanism of action of titanium(2+);dihydroxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to antibacterial effects. In photocatalytic applications, the compound absorbs light and generates reactive oxygen species, which can degrade organic pollutants and kill bacteria.
Comparison with Similar Compounds
Titanium(2+);dihydroxide can be compared with other titanium compounds such as titanium dioxide and titanium(IV) chloride:
Titanium dioxide: Unlike this compound, titanium dioxide is primarily used for its photocatalytic properties and is widely used in environmental remediation and as a pigment.
Titanium(IV) chloride: This compound is a volatile liquid used as a precursor for various titanium-based materials and in the production of titanium metal.
Similar Compounds
- Titanium dioxide
- Titanium(IV) chloride
- Titanium(IV) bis(ammonium lactato)dihydroxide
Properties
IUPAC Name |
titanium(2+);dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Ti/h2*1H2;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFVAODLMSHDAW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Ti+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.882 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
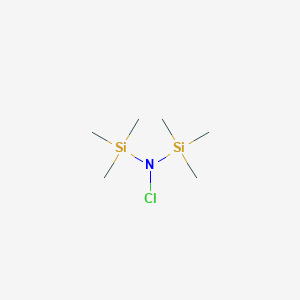
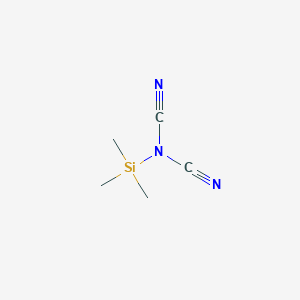
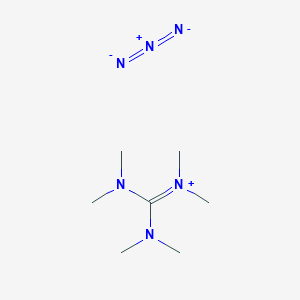
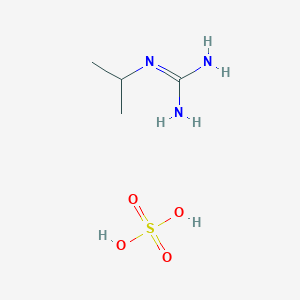
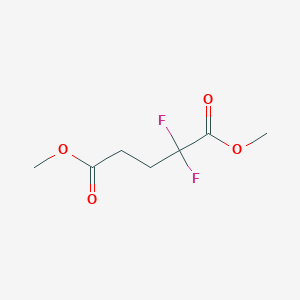
![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)
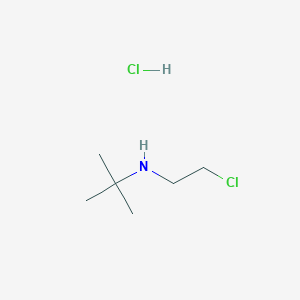
![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)
